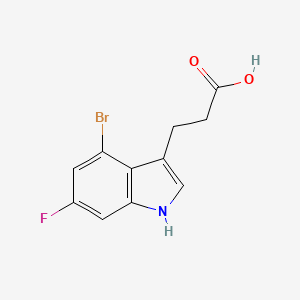
3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine and fluorine atom attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid typically involves multi-step organic reactions. One common method includes the bromination and fluorination of an indole precursor, followed by the introduction of a propanoic acid side chain. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: The bromine and fluorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound can be used to study the effects of halogenated indoles on cellular processes and signaling pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
3-Bromoindole: Lacks the fluorine atom, which may result in different biological activities.
6-Fluoroindole: Lacks the bromine atom, affecting its chemical reactivity and biological properties.
3-(4-Bromo-3-indolyl)propanoic Acid: Similar structure but without the fluorine atom.
Uniqueness: The presence of both bromine and fluorine atoms in 3-(4-Bromo-6-fluoro-3-indolyl)propanoic Acid makes it unique, as these halogens can significantly influence its chemical and biological properties. This dual substitution can enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C11H9BrFNO2 |
|---|---|
Molecular Weight |
286.10 g/mol |
IUPAC Name |
3-(4-bromo-6-fluoro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H9BrFNO2/c12-8-3-7(13)4-9-11(8)6(5-14-9)1-2-10(15)16/h3-5,14H,1-2H2,(H,15,16) |
InChI Key |
UPAHZWDFBFFFSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=C2CCC(=O)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


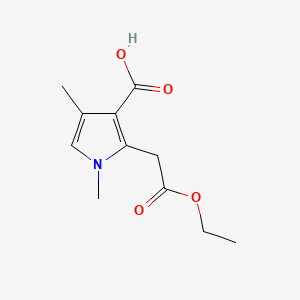
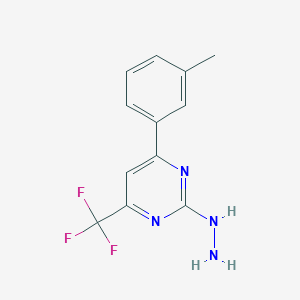
![diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13729562.png)
![4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester](/img/structure/B13729583.png)
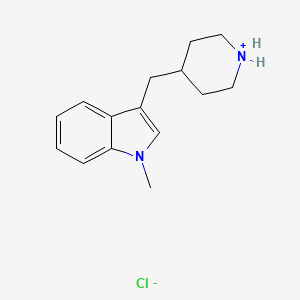
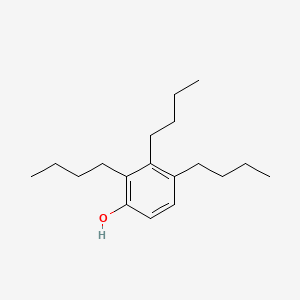
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
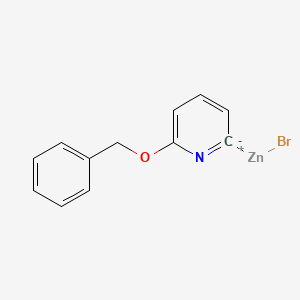
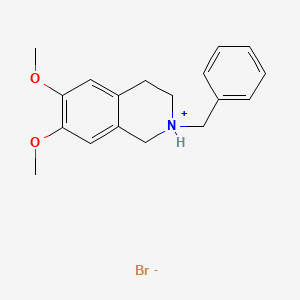
![8-[(Dihydroxybismuthino)oxy]quinoline](/img/structure/B13729619.png)

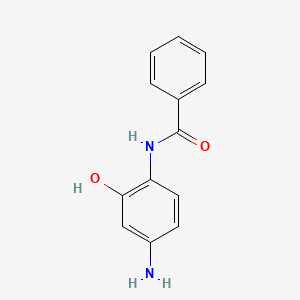
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-6,2'-oxane]-10,16,19-trione](/img/structure/B13729631.png)
![[3-Bromo-4-(pentyloxy)phenyl]methanamine](/img/structure/B13729637.png)
